molecular formula C12H19NO4 B1491112 (E)-4-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2098157-65-2

(E)-4-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid

Cat. No. B1491112
CAS RN: 2098157-65-2
M. Wt: 241.28 g/mol
InChI Key: RDTUCDUMURVJNI-SNAWJCMRSA-N
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Description

(E)-4-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid, or (E)-4-(4-Methyl-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid, is a novel organic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a structural isomer of the commonly known compound 4-methyl-3,3-dimethylpyrrolidin-1-yl-4-oxobut-2-enoic acid (MDPBA), and has been shown to have a number of unique properties that make it a promising compound for use in various scientific research applications.

Scientific Research Applications

Spectroscopic and Structural Investigations

Research has synthesized derivatives similar to the requested compound, investigating their structures using spectroscopic methods and theoretical calculations. For example, derivatives such as (E) – oxo -4- ((4- methyl phenyl) amino)-4- oxobut-2-enoic acid and (E) -4- ((4- methoxy phenyl) amino)-4- oxobut -2- enoic acid were prepared and analyzed, showing effectiveness against various carcinoma cells based on their structural properties (Zayed, El-desawy, & Eladly, 2019).

Complex Formation and Luminescence

Another aspect of research on similar compounds involves the synthesis of complexes with metals such as cerium, thorium, and uranyl, using derivatives like (E)-4-(4-Methoxyphenoxy)-4-oxobut-2-enoic acid. These complexes were characterized and found to exhibit strong luminescence, suggesting potential applications in materials science and analytical chemistry (Liu, Duan, & Zeng, 2009).

Cycloaddition Reactions and Derivative Synthesis

Cycloaddition reactions of nitrile oxides to cyclic and open-chain 4-oxobut-2-enoic acid derivatives have been studied, revealing the potential for creating a variety of regioselective isoxazoline derivatives, which could have implications in synthetic organic chemistry and drug development (Fariña, Martín, Martín, & Guereñu, 1994).

Antibacterial Activities and Heterocyclic Compound Synthesis

Research has also focused on the synthesis of novel heterocyclic compounds from derivatives, examining their potential antibacterial activities. This includes the development of a series of compounds synthesized from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, demonstrating the utility of these derivatives as precursors in medicinal chemistry (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

properties

IUPAC Name

(E)-4-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2)8-13(6-9(12)7-17-3)10(14)4-5-11(15)16/h4-5,9H,6-8H2,1-3H3,(H,15,16)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTUCDUMURVJNI-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1COC)C(=O)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC1COC)C(=O)/C=C/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid
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(E)-4-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid
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(E)-4-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid
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(E)-4-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 5
(E)-4-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 6
(E)-4-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid

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